molecular formula C11H7NO3S2 B14167092 (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one

(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one

Cat. No.: B14167092
M. Wt: 265.3 g/mol
InChI Key: BAAVAAUJBBZLNM-UHFFFAOYSA-N
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Description

(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one typically involves the condensation of a benzodioxole derivative with a thioxothiazolidinone precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The benzodioxole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has been investigated for its potential antimicrobial, antifungal, and anticancer properties. Studies have shown that thiazolidinone derivatives can inhibit the growth of certain bacteria and fungi, as well as exhibit cytotoxic effects against cancer cell lines.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, this compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-2-ones: These compounds share the thiazolidinone core structure and exhibit similar biological activities.

    Benzodioxole Derivatives: Compounds containing the benzodioxole moiety are known for their diverse pharmacological properties.

Uniqueness

(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one is unique due to the combination of the benzodioxole and thioxothiazolidinone moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H7NO3S2

Molecular Weight

265.3 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylidene)-4-sulfanylidene-1,3-thiazolidin-2-one

InChI

InChI=1S/C11H7NO3S2/c13-11-12-10(16)9(17-11)4-6-1-2-7-8(3-6)15-5-14-7/h1-4H,5H2,(H,12,13,16)

InChI Key

BAAVAAUJBBZLNM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=S)NC(=O)S3

Origin of Product

United States

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